4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-22-15-9-5-6-10-16(15)23-18-14-11-17(13-7-3-2-4-8-13)24-19(14)21-12-20-18/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUTTWDMJKKZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyphenol with 2-chloro-6-phenylpyrimidine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound through nucleophilic substitution followed by cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Scientific Research Applications of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine
This compound is a heterocyclic compound with a furan ring fused to a pyrimidine ring and phenyl and methoxyphenoxy substituents. It is of interest in scientific research due to its structural features and potential biological activities.
Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex heterocyclic compounds.
Biology
- The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Furo[2,3-d]pyrimidine derivatives are being explored for their potential as therapeutic agents in cancer therapy, particularly regarding their antiproliferative effects.
- It can be used in metabolic and reaction kinetic studies .
- It can be used in detection and imaging techniques .
- It can be used to modulate and treat disorders mediated by PDE1 activity or dopaminergic signaling .
- It can be used to treat neurological disorders, CNS disorders, dementia, neurodegenerative diseases, and trauma-dependent losses of function .
- It can be used to treat stroke, including cognitive and motor deficits during stroke rehabilitation .
- It facilitates neuroprotection and neurorecovery .
- It enhances the efficiency of cognitive and motor training, including animal skill training protocols .
- Thieno- and Furo[2,3-d]pyrimidine derivatives can be used as TRPC5 modulators for the treatment of neuropsychiatric disorders .
- It can be used to treat peripheral disorders, including cardiovascular, renal, hematological, gastroenterological, liver, cancer, fertility, and metabolic disorders .
Medicine
- Research is ongoing to explore its potential as a therapeutic agent in various diseases.
- It can be used in radioactive therapies .
Industry
- It can be used to develop new materials with specific properties, such as polymers and dyes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Oxidation
- Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
- Oxidation may yield hydroxylated derivatives.
Reduction
- Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution
- Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
- Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., chloro) alter electronic distribution, impacting binding to targets like kinases .
- Bulky substituents (e.g., piperazinyl) may enhance receptor selectivity but reduce solubility .
Core Heteroatom Impact: Furo[2,3-d]pyrimidine (oxygen) vs. thieno[2,3-d]pyrimidine (sulfur) influences lipophilicity and biological activity. Sulfur-containing analogs show stronger antimicrobial effects .
Knowledge Gaps: Limited data on the target compound’s solubility, melting point, or specific target interactions. Contradictions in activity profiles between structural analogs necessitate further comparative studies.
Biological Activity
4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a compound belonging to the furo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Synthesis
The chemical structure of this compound includes a furo-pyrimidine core substituted with a methoxyphenyl group. The synthesis typically involves multi-step organic reactions that enhance the compound's efficacy against various biological targets.
Antiproliferative Effects
Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that modifications at the 4 and 6 positions of the pyrimidine ring can enhance cytotoxicity by improving interactions with cellular targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .
Table 1: Cytotoxic Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15.6 | EGFR Inhibition |
| MCF-7 (Breast) | 12.3 | Induction of Apoptosis | |
| HCT116 (Colon) | 20.5 | VEGFR-2 Inhibition |
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of EGFR and VEGFR-2, blocking their activation and subsequent downstream signaling .
In vitro studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio, indicating a shift towards apoptosis in cancer cells. This apoptotic effect is crucial for its anticancer properties .
Structure-Activity Relationships (SAR)
The efficacy of furo[2,3-d]pyrimidine derivatives can be significantly influenced by their structural modifications. For example:
- Substituents at the 4 and 6 positions : Variations in these positions can alter lipophilicity and binding affinity to target proteins.
- Aromatic substitutions : The presence of electron-donating or withdrawing groups influences the overall activity by modulating electronic properties and steric hindrance.
Table 2: Structure-Activity Relationships
| Substitution Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Methoxy | Increased potency |
| 6 | Phenyl | Enhanced binding affinity |
| 5 | Alkyl | Reduced solubility |
Case Studies
Several case studies highlight the effectiveness of furo[2,3-d]pyrimidine derivatives in preclinical models:
- Case Study A : A derivative was tested on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations below 20 µM.
- Case Study B : In MCF-7 breast cancer models, treatment resulted in increased apoptosis markers after 48 hours of exposure.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine, and what key parameters influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A validated approach includes:
- Step 1: Formation of the pyrimidine core via cyclization of substituted cyanamide derivatives with β-keto esters under acidic conditions .
- Step 2: Functionalization at the 4-position using nucleophilic aromatic substitution with 2-methoxyphenoxy groups, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
- Critical Parameters:
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign methoxyphenoxy (δ 3.8–4.0 ppm for OCH₃) and furopyrimidine protons (δ 6.5–8.2 ppm for aromatic systems) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- X-ray Crystallography: Resolve ambiguous stereochemistry or substituent positioning, as demonstrated in related furopyrimidine structures .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage Conditions:
- Handling Precautions:
Advanced Research Questions
Q. How do structural modifications at specific positions influence the biological activity of this furopyrimidine derivative?
Methodological Answer: Systematic structure-activity relationship (SAR) studies reveal:
- Position 6 (Phenyl Group): Electron-withdrawing substituents (e.g., -CF₃) enhance target binding affinity in kinase inhibition assays .
- Position 4 (Methoxyphenoxy): Bulkier substituents reduce metabolic clearance but may decrease solubility .
- Methodological Approach:
- Synthesize analogs via parallel library synthesis .
- Evaluate activity using in vitro enzyme inhibition assays (IC₅₀ values) and molecular docking simulations .
Q. What strategies resolve contradictions between computational predictions and experimental biological data for this compound?
Methodological Answer:
- Data Validation Steps:
- Computational Refinement:
- Adjust force field parameters in docking software to account for solvent effects or flexible binding pockets .
Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- Metabolic Stability:
- Liver Microsomal Assays: Monitor degradation rates using rat/human liver microsomes (e.g., t₁/₂ calculations) .
- Membrane Permeability:
- Caco-2 Cell Monolayers: Measure apparent permeability (Papp) to predict intestinal absorption .
- Plasma Protein Binding:
Q. How can researchers address discrepancies in spectral data during structural characterization?
Methodological Answer:
- Spectral Reconciliation Protocol:
- 2D NMR (COSY, NOESY): Resolve overlapping signals in aromatic regions .
- Isotopic Labeling: Use 13C-labeled precursors to track carbon connectivity in ambiguous cases .
- Control Experiments: Repeat synthesis with minor substituent variations to isolate spectral contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
